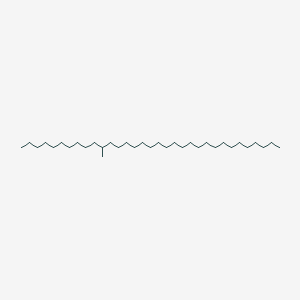

11-Methyltritriacontane

Description

11-Methyltritriacontane (C₃₄H₇₀, molecular weight: 478.55 g/mol) is a branched alkane characterized by a 34-carbon backbone with a single methyl group at the 11th position. It has been identified as a significant component in the cuticular hydrocarbons of adult Protopolybia exigua wasps, where it likely plays a role in waterproofing, chemical communication, or species recognition .

Properties

CAS No. |

58349-87-4 |

|---|---|

Molecular Formula |

C34H70 |

Molecular Weight |

478.9 g/mol |

IUPAC Name |

11-methyltritriacontane |

InChI |

InChI=1S/C34H70/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-34(3)32-30-28-26-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |

InChI Key |

APTZUVKGEMGBII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltritriacontane typically involves the alkylation of tritriacontane. This process can be achieved through the use of Grignard reagents or organolithium compounds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods: Industrial production of 11-Methyltritriacontane may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. These methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 11-Methyltritriacontane primarily undergoes reactions typical of alkanes, such as:

Oxidation: This can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Although less common, reduction reactions can further saturate the molecule.

Substitution: Halogenation is a common substitution reaction, where hydrogen atoms are replaced by halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogens in the presence of UV light or radical initiators.

Major Products:

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: More saturated hydrocarbons.

Substitution: Halogenated alkanes.

Scientific Research Applications

11-Methyltritriacontane has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.

Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants and as a component in specialty waxes.

Mechanism of Action

The mechanism of action of 11-Methyltritriacontane is primarily physical rather than chemical. In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane-associated processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and biological properties of 11-methyltritriacontane and related alkanes:

Key Observations :

Chain Length and Branching :

- Longer chains (e.g., tritriacontane, C₃₃H₆₈) exhibit higher molecular weights and melting/boiling points compared to shorter analogs like dotriacontane (C₃₂H₆₆). Branching reduces melting points relative to linear alkanes due to disrupted molecular packing .

- 11-Methyltritriacontane’s single methyl branch contrasts with dimethyl analogs like (S)11,23-dimethyl-tritriacontane, which have higher molecular weights (492.95 vs. 478.55) and altered chromatographic retention times .

Biological Roles: Methyl-branched alkanes like 11-methyltritriacontane are critical in insect physiology. Dimethyl derivatives (e.g., 11,15-dimethyltritriacontane) may enhance species-specific recognition in parasitic wasps, as seen in Muscidifurax spp. .

Analytical Differentiation: Gas chromatography/mass spectrometry (GC/MS) with non-polar columns and customized temperature programs is standard for separating these compounds. For example, 11-methyltritriacontane and its dimethyl analogs are distinguishable by retention times and fragmentation patterns .

Safety and Stability :

- Linear alkanes like tritriacontane and dotriacontane are stable under recommended storage conditions and pose minimal hazards beyond CO production during combustion . 11-Methyltritriacontane likely shares this profile due to structural similarity.

Research Implications

- Material Science : Branched alkanes’ lower melting points could inform the design of hydrophobic coatings or lubricants.

- Analytical Challenges : Subtle structural differences (e.g., methyl position in 11- vs. 9-methylhentriacontane) require high-resolution GC/MS for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.